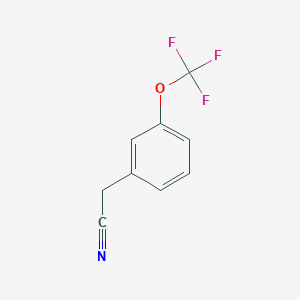

3-(Trifluoromethoxy)phenylacetonitrile

Descripción

Propiedades

IUPAC Name |

2-[3-(trifluoromethoxy)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c10-9(11,12)14-8-3-1-2-7(6-8)4-5-13/h1-3,6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZLPHJZVNJXHPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333746 | |

| Record name | 3-(Trifluoromethoxy)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108307-56-8 | |

| Record name | 3-(Trifluoromethoxy)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[3-(trifluoromethoxy)phenyl]acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Trifluoromethoxy)phenylacetonitrile CAS number and properties

An In-depth Technical Guide to 3-(Trifluoromethoxy)phenylacetonitrile for Advanced Research

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic nitrile of significant interest to the pharmaceutical and agrochemical research sectors. The document details its core physicochemical properties, spectral characteristics, and established synthetic pathways. A central focus is placed on the unique influence of the trifluoromethoxy (-OCF3) group, which imparts enhanced lipophilicity, metabolic stability, and electron-withdrawing properties, making this compound a valuable intermediate for drug discovery and materials science.[1][2] The guide further explores the compound's chemical reactivity, potential applications as a building block, and critical safety and handling protocols for laboratory use. This document is intended to serve as a key resource for researchers, chemists, and drug development professionals leveraging this versatile molecule in their work.

Compound Identification and Core Properties

This compound is an aromatic organic compound distinguished by a trifluoromethoxy substituent at the meta-position of a phenylacetonitrile core.

-

IUPAC Name : 2-[3-(Trifluoromethoxy)phenyl]acetonitrile[5]

-

Synonyms : 3-(Trifluoromethoxy)benzyl cyanide[5]

-

Molecular Weight : 201.15 g/mol [3]

Physicochemical Data

The integration of the trifluoromethoxy group significantly influences the physical properties of the parent phenylacetonitrile structure. The data below is compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Weight | 201.15 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [6] |

| Boiling Point | 224.2 ± 35.0 °C (Predicted) | [6] |

| Density | 1.289 ± 0.06 g/cm³ (Predicted) | [6] |

| Refractive Index | 1.448 | [6] |

| Storage | Sealed in dry, Room Temperature | [6] |

The Trifluoromethoxy Group: A "Pseudo-Halogen" in Drug Design

The trifluoromethoxy (-OCF3) group is a critical substituent in modern medicinal chemistry, often referred to as a "super-halogen" or "pseudo-halogen".[1] Its properties are distinct from the simple methoxy (-OCH3) analogue, providing strategic advantages in developing bioactive molecules.

-

Enhanced Lipophilicity : The -OCF3 group is significantly more lipophilic than a methoxy group. This property can enhance a molecule's ability to cross biological membranes, potentially improving its absorption, distribution, and in vivo uptake.[1][2]

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to oxidative metabolism, particularly O-dealkylation by cytochrome P450 enzymes.[2] This increased stability can lead to a longer biological half-life for drug candidates.

-

Strong Electron-Withdrawing Nature : With its high electronegativity, the -OCF3 group acts as a potent electron-withdrawing group, influencing the electronic properties of the aromatic ring and affecting the pKa of nearby functional groups.[1]

Synthesis and Manufacturing Routes

The synthesis of arylacetonitriles is a well-established field in organic chemistry. For this compound, the primary strategies involve introducing the cyano group onto a pre-functionalized benzene ring.

General Synthetic Strategies

Common methods for synthesizing aryl nitriles that are applicable to this compound include:

-

Nucleophilic Substitution : The most direct route involves the reaction of 3-(trifluoromethoxy)benzyl halide (chloride or bromide) with a cyanide salt, such as sodium or potassium cyanide. This is a standard SN2 reaction.

-

Sandmeyer Reaction : Starting from 3-(trifluoromethoxy)aniline, a diazonium salt can be formed and subsequently reacted with a copper(I) cyanide catalyst to install the nitrile group.

-

Dehydration of Aldoximes : 3-(Trifluoromethoxy)benzaldehyde can be converted to its corresponding aldoxime, which is then dehydrated using various reagents to yield the nitrile.[7]

-

Transition Metal-Catalyzed Cyanation : Modern methods involve the palladium or copper-catalyzed cyanation of aryl halides or triflates, though this is more common for directly attaching the nitrile to the ring rather than the benzylic position.[8]

Example Protocol: Cyanation of 3-(Trifluoromethoxy)benzyl Chloride

This protocol is a representative method based on standard nucleophilic substitution reactions for nitrile synthesis.[9]

Step 1: Reaction Setup

-

A three-neck round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a reflux condenser.

-

The flask is charged with a solution of sodium cyanide (NaCN) in a suitable solvent mixture, such as water and ethanol.

Step 2: Reagent Addition

-

3-(Trifluoromethoxy)benzyl chloride is added dropwise to the stirred NaCN solution.

-

The temperature is carefully controlled, as the reaction is exothermic. A typical reaction temperature is maintained between 60-80 °C.

Step 3: Reaction Monitoring

-

The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to track the consumption of the starting benzyl chloride.

Step 4: Work-up and Isolation

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The organic layer is separated. The aqueous layer is typically extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover any remaining product.

-

The combined organic layers are washed with water and brine, then dried over an anhydrous salt like magnesium sulfate.

Step 5: Purification

-

The solvent is removed under reduced pressure (rotary evaporation).

-

The crude product is purified by vacuum distillation to yield pure this compound.

Spectral Data Analysis

-

Infrared (IR) Spectroscopy : The IR spectrum is a key tool for identifying the primary functional groups. The NIST gas-phase IR spectrum for this compound shows characteristic peaks.[4] Key expected absorptions include:

-

C≡N Stretch : A sharp, medium-intensity peak around 2250 cm⁻¹, characteristic of the nitrile group.

-

C-F Stretch : Strong, broad absorptions in the 1100-1300 cm⁻¹ region, indicative of the trifluoromethoxy group.

-

C-O Stretch : A strong peak associated with the aryl ether linkage, typically around 1250-1200 cm⁻¹.

-

Aromatic C-H Stretch : Peaks just above 3000 cm⁻¹.

-

Aromatic C=C Bending : Peaks in the 1450-1600 cm⁻¹ region.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show two main regions of interest. The aromatic region (around 7.0-7.5 ppm) will display a complex multiplet pattern corresponding to the four protons on the substituted benzene ring. A singlet corresponding to the two benzylic protons (-CH₂CN) would appear further upfield, likely in the 3.7-4.0 ppm range.

-

¹³C NMR : The carbon spectrum will show distinct signals for the nitrile carbon (~117 ppm), the benzylic carbon (~30-40 ppm), and multiple signals for the aromatic carbons. The carbon of the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR : A single, sharp peak is expected for the three equivalent fluorine atoms of the trifluoromethoxy group.

-

Reactivity and Applications

This compound is a versatile synthetic intermediate due to its multiple reactive sites.

-

Nitrile Group Transformations : The cyano group is a precursor to several other functionalities. It can be hydrolyzed under acidic or basic conditions to form 3-(trifluoromethoxy)phenylacetic acid or its corresponding amide. It can also be reduced using agents like LiAlH₄ or catalytic hydrogenation to produce 2-[3-(trifluoromethoxy)phenyl]ethan-1-amine.

-

Benzylic Carbon Reactivity : The protons on the carbon adjacent to the nitrile group (the benzylic position) are acidic due to resonance stabilization from both the nitrile and the aromatic ring. This position can be deprotonated with a suitable base to form a stabilized carbanion, which can then act as a nucleophile in various alkylation and condensation reactions.

-

Aromatic Ring Substitution : The trifluoromethoxy group is deactivating and meta-directing for electrophilic aromatic substitution. Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation would be expected to occur at the 5-position of the ring, and to a lesser extent, the 2- or 4-positions.

-

Applications : Given these properties, the primary application of this compound is as a key building block in the synthesis of more complex molecules. It is particularly valuable in the development of:

-

Pharmaceuticals : As an intermediate for active pharmaceutical ingredients (APIs) where the trifluoromethoxy group is desired for its metabolic stability and lipophilicity.[10]

-

Agrochemicals : Used in the synthesis of pesticides and herbicides where enhanced efficacy and environmental persistence are required.

-

Materials Science : Explored for creating advanced polymers and materials with enhanced thermal and chemical resistance.[10]

-

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available in the search results, data from closely related fluorinated phenylacetonitriles can be used to infer its hazard profile.[11][12] Organic nitriles, especially benzyl cyanides, should be handled with caution.

-

Hazard Classification : Expected to be harmful if swallowed, in contact with skin, or if inhaled.[12][13] It is also likely to cause skin and serious eye irritation.[12][13]

-

Handling Precautions :

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11]

-

Avoid breathing vapors or mist.

-

Do not eat, drink, or smoke when using this product.

-

Wash hands thoroughly after handling.

-

-

First Aid Measures :

-

Skin Contact : Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Ingestion/Inhalation : Move the person to fresh air. Seek immediate medical attention.

-

-

Storage : Store in a tightly sealed container in a dry, cool, and well-ventilated place.[6] Keep away from heat, sparks, and open flames.

Disclaimer : This safety information is based on related compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound stands out as a highly functionalized and valuable intermediate for chemical synthesis. The strategic placement of the trifluoromethoxy group provides a unique combination of lipophilicity, metabolic stability, and electronic influence that is highly sought after in the design of modern pharmaceuticals and agrochemicals. Its versatile reactivity, stemming from the nitrile, benzylic, and aromatic functionalities, allows for its incorporation into a wide array of complex molecular architectures. A thorough understanding of its properties, reactivity, and handling requirements is essential for researchers aiming to leverage its full potential in their synthetic endeavors.

References

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC. National Institutes of Health (NIH). [Link]

-

Different substrate routes for the nitrile synthesis. ResearchGate. [Link]

-

Product information, 3-(Trifluoromethoxy)benzyl cyanide. P&S Chemicals. [Link]

-

Product information, 3-(Trifluoromethyl)phenylacetonitrile. P&S Chemicals. [Link]

-

This compound. NIST WebBook. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

C–F bond functionalizations of trifluoromethyl groups via radical intermediates. Beilstein Journal of Organic Chemistry. [Link]

-

Organic Acid to Nitrile: A Chemoenzymatic Three‐Step Route - PMC. National Institutes of Health (NIH). [Link]

-

Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]

-

Nitrile synthesis by C-C coupling (cyanation). Organic Chemistry Portal. [Link]

-

m-Trifluoromethylphenylacetonitrile | C9H6F3N | CID 75360. PubChem. [Link]

-

3-(Trifluoromethyl)phenylacetonitrile. African Rock Art. [Link]

-

SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

-

Trifluoromethylation. Wikipedia. [Link]

-

Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research - ACS Publications. [Link]

-

3,5-Bis(trifluoromethyl)phenylacetonitrile - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

3-Trifluoromethylbenzylcyanide CAS#: 2338-76-3 • ChemWhat. ChemWhat. [Link]

- CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.

-

4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359. PubChem. [Link]

-

3-(trifluoromethyl)phenylacetonitrile (C9H6F3N). PubChemLite. [Link]

Sources

- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scbt.com [scbt.com]

- 4. This compound [webbook.nist.gov]

- 5. pschemicals.com [pschemicals.com]

- 6. This compound CAS#: 108307-56-8 [chemicalbook.com]

- 7. Organic Acid to Nitrile: A Chemoenzymatic Three‐Step Route - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Nitrile [en.highfine.com]

- 10. chemimpex.com [chemimpex.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. tcichemicals.com [tcichemicals.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

3-(Trifluoromethoxy)phenylacetonitrile molecular weight and formula

An In-depth Technical Guide to 3-(Trifluoromethoxy)phenylacetonitrile

Abstract: This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic nitrile of significant interest to the chemical, pharmaceutical, and material science sectors. The document delineates its fundamental chemical and physical properties, discusses its pivotal role as a synthetic intermediate, and outlines its applications. Furthermore, it covers essential spectroscopic data for characterization, safe handling protocols, and a complete set of references for further investigation. This guide is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this versatile building block.

Core Chemical Identity and Properties

This compound, also known as 3-(Trifluoromethoxy)benzyl cyanide, is a specialty chemical building block. The presence of the trifluoromethoxy (-OCF₃) group at the meta-position of the phenyl ring imparts unique electronic properties and metabolic stability, making it a valuable synthon in medicinal chemistry and materials science.

Molecular and Structural Data

The fundamental identifiers and molecular properties of this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 2-[3-(trifluoromethoxy)phenyl]acetonitrile | [1] |

| Synonyms | 3-(Trifluoromethoxy)benzyl cyanide | [2] |

| CAS Number | 108307-56-8 | [2][3] |

| Molecular Formula | C₉H₆F₃NO | [1][3] |

| Molecular Weight | 201.15 g/mol | [3] |

| Exact Mass | 201.0399 g/mol | [1] |

| InChI Key | WZLPHJZVNJXHPV-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=CC(=C1)OC(F)(F)F)CC#N | [1] |

Physicochemical Characteristics

This compound is typically a colorless to light yellow liquid under standard conditions.[4] Its physical properties are critical for designing reaction conditions, purification procedures, and storage protocols.

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 224.2 ± 35.0 °C (Predicted) | [4] |

| Density | 1.289 ± 0.06 g/cm³ (Predicted) | [4] |

| Refractive Index | 1.448 | [4] |

| Storage | Sealed in a dry place at room temperature | [4] |

Synthesis and Role as a Chemical Intermediate

While specific, detailed industrial synthesis routes for this compound are often proprietary, its structure suggests a logical synthetic pathway. The synthesis would likely involve the introduction of the cyanomethyl group (-CH₂CN) to a 3-trifluoromethoxybenzene precursor. A common method for this transformation is the cyanation of a corresponding benzyl halide (e.g., 3-(trifluoromethoxy)benzyl bromide) with a cyanide salt like sodium or potassium cyanide.

The true value of this compound lies in its utility as an intermediate. The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in various carbon-carbon bond-forming reactions. The trifluoromethoxy group often enhances the parent molecule's metabolic stability and lipophilicity, which are desirable traits in drug candidates.

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Research and Drug Development

The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) moieties are of profound importance in modern drug discovery. They can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. While specific applications for this compound are highly specialized, its structural analog, 3-(Trifluoromethyl)phenylacetonitrile, serves as a key intermediate in the synthesis of pharmaceuticals (including anti-inflammatory and analgesic drugs), agrochemicals, and advanced materials.[5] The -OCF₃ group is often considered a bioisostere of other functional groups and can improve metabolic stability by blocking sites of oxidative metabolism. Therefore, this compound is a critical building block for creating novel compounds in these fields.

Key areas of application include:

-

Medicinal Chemistry: Synthesis of complex heterocyclic systems and lead compounds for various therapeutic targets.

-

Agrochemicals: Development of new pesticides and herbicides with enhanced efficacy.

-

Material Science: Used in the creation of polymers and other materials with enhanced thermal and chemical resistance due to the fluorinated group.[5]

Spectroscopic and Analytical Profile

Accurate characterization is essential for verifying the identity and purity of the compound.

-

Mass Spectrometry (MS): The NIST WebBook provides mass spectrum data for this compound.[1] In electron ionization (EI-MS), one would expect to see the molecular ion peak (M⁺) at m/z 201. The fragmentation pattern would likely involve the loss of the trifluoromethoxy group and cleavage at the benzylic position.

-

Infrared Spectroscopy (IR): The IR spectrum is a key tool for identifying functional groups. The NIST WebBook contains a gas-phase IR spectrum for this compound.[1] Key expected vibrational frequencies include:

-

~2250 cm⁻¹: A sharp, medium-intensity peak characteristic of the nitrile (C≡N) stretch.

-

~3050-3100 cm⁻¹: Aromatic C-H stretching.

-

~2850-2950 cm⁻¹: Aliphatic C-H stretching from the methylene (-CH₂-) group.

-

~1100-1300 cm⁻¹: Strong C-F stretching bands from the -OCF₃ group.

-

~1600 cm⁻¹ and ~1475 cm⁻¹: Aromatic C=C ring stretching.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific spectrum is not available in the search results, the expected signals can be predicted based on the structure:

-

¹H NMR: One would anticipate a singlet for the two methylene protons (-CH₂CN) and a complex multiplet pattern in the aromatic region (7.0-8.0 ppm) for the four protons on the benzene ring.

-

¹³C NMR: Signals for the nitrile carbon (~117 ppm), the methylene carbon, multiple aromatic carbons, and the quartet characteristic of the trifluoromethoxy carbon due to coupling with fluorine would be expected.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the -OCF₃ group.

-

Safety, Handling, and Disposal

As with any laboratory chemical, proper safety protocols must be followed. Although a specific Safety Data Sheet (SDS) for the methoxy variant was not retrieved, the safety profile can be inferred from related compounds like 2-(Trifluoromethyl)phenylacetonitrile and general chemical principles. Nitrile compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[6][7][8]

General Safety Precautions:

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.[8][9] Wash hands thoroughly after handling.

-

Fire Safety: Keep away from heat, sparks, and open flames. Use dry chemical, foam, or carbon dioxide extinguishers.[9]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Waste is typically classified as hazardous.[9]

Caption: A standardized workflow for the safe handling and disposal of nitrile compounds.

Conclusion

This compound is a highly valuable and versatile fluorinated building block. Its unique combination of a reactive nitrile handle and a metabolically robust trifluoromethoxy group makes it an attractive intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its chemical properties, spectroscopic data, and safety requirements is paramount for its effective and safe utilization in research and development.

References

-

PubChem. (n.d.). m-Trifluoromethylphenylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, 3-(Trifluoromethoxy)benzyl cyanide. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, 3-(Trifluoromethyl)phenylacetonitrile. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

African Rock Art. (n.d.). 3-(Trifluoromethyl)phenylacetonitrile. Retrieved from [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 108307-56-8 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. tcichemicals.com [tcichemicals.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

A Guide to the Synthesis of 3-(Trifluoromethoxy)phenylacetonitrile from 3-Aminophenylacetonitrile

A Senior Application Scientist's Perspective on a Modern Synthetic Approach

Abstract

This technical guide provides an in-depth, scientifically grounded protocol for the synthesis of 3-(trifluoromethoxy)phenylacetonitrile, a valuable building block in contemporary drug discovery and materials science. The trifluoromethoxy (OCF₃) group is a key pharmacophore, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity. This document outlines a robust and reproducible synthetic route commencing from the readily available precursor, 3-aminophenylacetonitrile. The core of this strategy revolves around a two-step sequence: the diazotization of the primary aromatic amine followed by a silver-mediated trifluoromethoxylation of the resulting diazonium salt. This guide is intended for researchers, scientists, and professionals in drug development, offering not just a step-by-step protocol, but also the underlying chemical principles and mechanistic insights that inform the experimental design.

Introduction: The Significance of the Trifluoromethoxy Moiety

The trifluoromethoxy (OCF₃) group has emerged as a highly sought-after substituent in the design of bioactive molecules.[1][2] Its unique electronic properties—a combination of high electronegativity and moderate lipophilicity—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2] The synthesis of aromatic compounds bearing the OCF₃ group, however, has historically presented significant challenges, often requiring harsh conditions or the use of hazardous reagents.[1][2]

Modern synthetic chemistry has seen the development of milder and more efficient methods for trifluoromethoxylation. Among these, the transformation of aromatic amines via diazonium salt intermediates offers a particularly versatile entry point. This guide details a contemporary approach to the synthesis of this compound, a key intermediate for more complex molecular architectures.

Overall Synthetic Strategy

The conversion of 3-aminophenylacetonitrile to this compound is predicated on the transformation of the amino group into the desired trifluoromethoxy group. This is achieved through a classic two-step sequence that is both reliable and amenable to scale.

-

Diazotization: The primary aromatic amine of 3-aminophenylacetonitrile is converted into a diazonium salt. This is a cornerstone reaction in aromatic chemistry, transforming the weakly leaving amino group into an excellent leaving group (dinitrogen gas).[3][4][5]

-

Trifluoromethoxylation: The generated diazonium salt is then subjected to a trifluoromethoxylation reaction. While several methods exist, this guide will focus on a modern silver-mediated approach, which has shown broad substrate scope and operates under mild conditions.[6][7]

The overall workflow can be visualized as follows:

Caption: Proposed mechanism for silver-mediated trifluoromethoxylation.

Experimental Protocols

Safety Precaution: Aryl diazonium salts can be explosive when isolated and dried. It is imperative to handle them with care, avoid friction and shock, and always use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Reactions should be conducted in a well-ventilated fume hood.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3-Aminophenylacetonitrile | ≥98% | Commercially Available |

| Tetrafluoroboric acid (HBF₄) | 48 wt. % in H₂O | Commercially Available |

| Sodium nitrite (NaNO₂) | ≥99% | Commercially Available |

| Silver(I) trifluoromethoxide (AgOCF₃) | - | Prepared in situ or sourced |

| Acetonitrile (MeCN) | Anhydrous | Commercially Available |

| Diethyl ether (Et₂O) | Anhydrous | Commercially Available |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | Prepared in-house |

| Brine | - | Prepared in-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercially Available |

Note: Silver(I) trifluoromethoxide can be prepared from stable precursors or generated in situ. For the purpose of this guide, we will assume its availability as a solution.

Step 1: Diazotization of 3-Aminophenylacetonitrile

This protocol is for the formation of the 3-cyanomethylbenzenediazonium tetrafluoroborate salt.

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 3-aminophenylacetonitrile (10.0 g, 75.7 mmol).

-

Acidification: Add tetrafluoroboric acid (48 wt. % in H₂O, 33.2 mL, 166.5 mmol) dropwise to the flask while maintaining the internal temperature below 10 °C using an ice-water bath. Stir the resulting slurry for 15 minutes.

-

Nitrite Addition: Dissolve sodium nitrite (5.73 g, 83.3 mmol) in a minimal amount of cold water (approx. 15 mL). Add this solution dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature is strictly maintained between 0 and 5 °C. Vigorous stirring is essential during this addition to ensure efficient mixing.

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. The formation of a precipitate (the diazonium salt) should be observed.

-

Isolation of Diazonium Salt: Isolate the precipitated diazonium salt by vacuum filtration. Wash the solid sequentially with cold water, cold ethanol, and finally with cold diethyl ether to facilitate drying.

-

Drying: Dry the isolated salt under a stream of nitrogen or in a vacuum desiccator. Crucially, do not use heat. The resulting 3-cyanomethylbenzenediazonium tetrafluoroborate should be used immediately in the next step.

Step 2: Silver-Mediated Trifluoromethoxylation

This protocol details the conversion of the diazonium salt to the final product.

-

Reaction Setup: In a separate 500 mL round-bottom flask, under an inert atmosphere (nitrogen or argon), prepare a solution or suspension of AgOCF₃ (approx. 90.8 mmol, 1.2 equivalents) in anhydrous acetonitrile (200 mL). Cool this mixture to -40 °C using a dry ice/acetone bath. [6]2. Addition of Diazonium Salt: Add the freshly prepared and dried 3-cyanomethylbenzenediazonium tetrafluoroborate (from Step 1) portion-wise to the cold AgOCF₃ mixture. Maintain vigorous stirring and keep the temperature below -30 °C during the addition.

-

Reaction Progression: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the diazonium salt is consumed.

-

Workup: Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing 200 mL of water and 200 mL of ethyl acetate.

-

Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 100 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (1 x 100 mL) and then with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as the final product.

Data Summary and Expected Outcomes

The following table summarizes the key quantitative parameters for the synthesis.

| Parameter | Step 1: Diazotization | Step 2: Trifluoromethoxylation |

| Starting Material | 3-Aminophenylacetonitrile | 3-Cyanomethylbenzenediazonium tetrafluoroborate |

| Stoichiometry | 1.0 equiv | 1.0 equiv |

| Key Reagents | NaNO₂ (1.1 equiv), HBF₄ (2.2 equiv) | AgOCF₃ (1.2 equiv) |

| Solvent | Water | Acetonitrile |

| Temperature | 0-5 °C | -40 °C to Room Temp. |

| Typical Yield | >90% (crude salt) | 60-75% (purified) |

Yields are indicative and may vary based on experimental conditions and the purity of reagents.

Conclusion

This guide presents a comprehensive and modern protocol for the synthesis of this compound from 3-aminophenylacetonitrile. By leveraging a well-established diazotization reaction followed by a contemporary silver-mediated trifluoromethoxylation, this pathway offers a reliable and efficient route to a valuable fluorinated building block. The provided mechanistic insights and detailed experimental procedures are intended to empower researchers to successfully implement this synthesis in their laboratories. As with all chemical procedures, a thorough understanding of the reaction and adherence to safety protocols are paramount for a successful and safe outcome.

References

-

Ng, C., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), e53789. [Link]

-

Tarasenko, E. A., & Yagupolskii, Y. L. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Symmetry, 13(12), 2380. [Link]

-

Wikipedia contributors. (2023). Sandmeyer reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Wang, X., et al. (2013). Silver-Mediated Trifluoromethylation of Aryldiazonium Salts: Conversion of Amino Group into Trifluoromethyl Group. Journal of the American Chemical Society, 135(28), 10330–10333. [Link]

-

Wikipedia contributors. (2023). Balz–Schiemann reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Yang, Y. M., et al. (2019). Silver-Mediated Trifluoromethoxylation of (Hetero)aryldiazonium Tetrafluoroborates. Organic Letters, 21(19), 7803–7807. [Link]

-

Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. [Link]

-

BYJU'S. (n.d.). Diazotization Reaction Mechanism. [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

-

Grokipedia. (n.d.). Balz–Schiemann reaction. [Link]

-

Le, T. N., et al. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega, 6(33), 21743–21751. [Link]

-

The Mechanism of the Balz–Schiemann Reaction. (2023, October 25). [Video]. YouTube. [Link] (Note: A representative, non-active link is provided as the original may vary).

-

Douglas, J. T., et al. (2019). Photocatalytic conversion of aryl diazonium salts to sulfonyl fluorides. Beilstein Journal of Organic Chemistry, 15, 2534–2540. [Link]

Sources

- 1. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. byjus.com [byjus.com]

- 5. Diazotisation [organic-chemistry.org]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. pubs.acs.org [pubs.acs.org]

The Trifluoromethoxy Group: A Pillar of Stability in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The trifluoromethoxy (-OCF₃) group has emerged as a privileged substituent in medicinal chemistry, prized for its ability to confer remarkable chemical and metabolic stability to drug candidates. This guide provides a comprehensive exploration of the chemical stability of the trifluoromethoxy group, delving into its resilience under a range of stress conditions, including acidic, basic, oxidative, reductive, and thermal challenges. We will examine the physicochemical properties that underpin this stability, provide detailed protocols for its evaluation, and discuss the implications for drug discovery and development. This document serves as a technical resource for scientists seeking to leverage the unique advantages of the trifluoromethoxy group in the design of robust and effective pharmaceuticals.

Introduction: The Rise of a "Super-Stable" Moiety

In the relentless pursuit of novel therapeutics, the ability of a drug candidate to withstand the rigors of physiological environments and manufacturing processes is paramount. The trifluoromethoxy (-OCF₃) group has garnered significant attention for its profound impact on molecular stability.[1] Its incorporation into a molecular scaffold can dramatically enhance resistance to metabolic degradation, a critical factor in improving a drug's pharmacokinetic profile.[2][3] This guide will dissect the fundamental principles governing the stability of this unique functional group and provide practical insights for its application in drug design.

The exceptional stability of the trifluoromethoxy group stems from a combination of electronic and steric factors. The three highly electronegative fluorine atoms create a powerful electron-withdrawing effect, which significantly strengthens the C-O bond.[4] Furthermore, the bulky trifluoromethyl moiety provides steric shielding, hindering the approach of enzymes and chemical reagents that might otherwise mediate degradation.[2][3]

Physicochemical Foundations of Stability

The trifluoromethoxy group's stability is not a monolithic property but rather a confluence of several key physicochemical characteristics:

-

High C-F Bond Strength: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to cleavage.[3]

-

Inductive Effect: The potent electron-withdrawing nature of the three fluorine atoms polarizes the C-O bond, increasing its strength and reducing the electron density on the oxygen atom, making it less susceptible to oxidation.[2][3]

-

Steric Hindrance: The trifluoromethyl group is significantly larger than a hydrogen or even a methyl group, creating a steric barrier that protects the ether linkage from enzymatic and chemical attack.[2]

-

Metabolic Blocking: When strategically placed on a molecule, the -OCF₃ group can block sites susceptible to metabolic oxidation, such as by cytochrome P450 enzymes.[2][3]

These properties collectively contribute to the trifluoromethoxy group's reputation as a "stability anchor" in medicinal chemistry.

Stability Under Diverse Stress Conditions: A Comprehensive Analysis

A crucial aspect of drug development is assessing a compound's stability under various stress conditions that it may encounter during its lifecycle, from synthesis and storage to administration and metabolism. The trifluoromethoxy group consistently demonstrates remarkable resilience across these challenges.

Acidic and Basic Conditions

The trifluoromethoxy group is notably stable under both acidic and basic conditions, a critical attribute for oral drug candidates that must survive the extreme pH of the gastrointestinal tract.[4][5]

-

Acidic Stability: The electron-withdrawing nature of the trifluoromethyl group deactivates the lone pairs on the oxygen atom, making them less available for protonation. This inherent low basicity renders the ether linkage highly resistant to acid-catalyzed hydrolysis. Studies have shown that trifluoromethoxy-containing compounds remain intact even in the presence of strong acids.[5]

-

Basic Stability: While the trifluoromethyl group itself can undergo hydrolysis to a carboxylic acid under harsh alkaline conditions, this is a relatively slow process and typically requires forcing conditions.[6] The trifluoromethoxy group is generally considered stable towards bases.[4] The stability in basic media is crucial for many synthetic transformations and formulation strategies.

Oxidative and Reductive Stability

The trifluoromethoxy group exhibits exceptional resistance to both oxidative and reductive degradation.

-

Oxidative Stability: The electron-poor nature of the oxygen atom in the -OCF₃ group makes it a poor substrate for oxidative enzymes like cytochrome P450s.[2][3] This is a key reason for its use as a metabolic blocker. Its stability towards common oxidizing agents is also a significant advantage in chemical synthesis.[4]

-

Reductive Stability: The trifluoromethoxy group is also highly resistant to chemical reduction.[4] This stability allows for selective transformations on other parts of the molecule without affecting the -OCF₃ moiety.

Thermal and Photolytic Stability

Compounds containing the trifluoromethoxy group generally exhibit high thermal stability.[4] This is beneficial for manufacturing processes that may involve heating, such as drying and melt extrusion. Furthermore, while specific data on the photolytic stability of the trifluoromethoxy group is less abundant, the inherent strength of the C-F and C-O bonds suggests a high degree of resistance to photodegradation.

The following table summarizes the stability profile of the trifluoromethoxy group under various stress conditions.

| Stress Condition | Stability of Trifluoromethoxy Group | Rationale |

| Acidic (e.g., HCl) | High | Low basicity of the oxygen atom due to the inductive effect of the CF₃ group.[5] |

| Basic (e.g., NaOH) | High | Electron-withdrawing nature of the CF₃ group stabilizes the ether linkage.[4] |

| Oxidative (e.g., H₂O₂, CYP450) | Very High | Electron-deficient oxygen is resistant to oxidation; steric hindrance.[2][3][4] |

| Reductive (e.g., NaBH₄) | Very High | Strong C-O and C-F bonds are not readily cleaved by reducing agents.[4] |

| Thermal | High | High bond dissociation energies of the constituent bonds.[4] |

Experimental Protocols for Stability Assessment

To empirically validate the stability of a trifluoromethoxy-containing compound, a series of forced degradation studies are essential. These studies involve subjecting the compound to harsh conditions to identify potential degradation pathways and develop stability-indicating analytical methods.

Protocol: Forced Degradation Study for a Trifluoromethoxy-Containing Drug Candidate

Objective: To assess the intrinsic stability of a trifluoromethoxy-containing compound under various stress conditions as per ICH guidelines.

Materials:

-

Test compound (trifluoromethoxy-containing)

-

Hydrochloric acid (0.1 N and 1 N)

-

Sodium hydroxide (0.1 N and 1 N)

-

Hydrogen peroxide (3% and 30%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphate buffer (pH 7.4)

-

HPLC system with UV or Mass Spectrometric detection

-

Calibrated oven

-

Photostability chamber

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To separate aliquots of the stock solution, add an equal volume of 0.1 N HCl and 1 N HCl.

-

Incubate the solutions at 60°C for 24 hours.

-

At specified time points (e.g., 2, 8, 24 hours), withdraw samples, neutralize with an equivalent amount of base, and dilute with mobile phase for analysis.

-

-

Base Hydrolysis:

-

To separate aliquots of the stock solution, add an equal volume of 0.1 N NaOH and 1 N NaOH.

-

Incubate the solutions at 60°C for 24 hours.

-

At specified time points, withdraw samples, neutralize with an equivalent amount of acid, and dilute with mobile phase for analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours.

-

At specified time points, withdraw samples and dilute with mobile phase for analysis. Repeat with 30% H₂O₂ if no degradation is observed.

-

-

Thermal Degradation:

-

Place the solid compound in a calibrated oven at 105°C for 48 hours.

-

Also, expose a solution of the compound to the same temperature.

-

At the end of the study, dissolve the solid in a suitable solvent and analyze both the solid and solution samples.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

Analyze the samples after exposure.

-

-

Analysis:

-

Analyze all samples by a validated stability-indicating HPLC method.

-

Quantify the amount of the parent compound remaining and any degradation products formed.

-

The following diagram illustrates the workflow for this forced degradation study.

Caption: Workflow for a comprehensive forced degradation study.

Metabolic Stability: The Trifluoromethoxy Advantage

One of the most compelling reasons to incorporate a trifluoromethoxy group is to enhance metabolic stability.[2][3][7] The -OCF₃ group is significantly more resistant to enzymatic degradation than its methoxy (-OCH₃) counterpart.

The primary metabolic pathway for methoxy groups is O-demethylation, a reaction catalyzed by cytochrome P450 enzymes. The trifluoromethoxy group is a poor substrate for these enzymes due to both steric hindrance and the deactivating electronic effect of the fluorine atoms.[2][3] This "metabolic blocking" effect can lead to a longer drug half-life, reduced clearance, and improved bioavailability.[7]

Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of a trifluoromethoxy-containing compound by measuring its rate of disappearance in the presence of human liver microsomes.

Materials:

-

Test compound

-

Positive control (a compound with known metabolic instability, e.g., verapamil)

-

Human liver microsomes (HLM)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile with internal standard (for quenching the reaction)

-

LC-MS/MS system

Methodology:

-

Preparation of Reagents:

-

Prepare a working solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

-

Thaw HLM on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

-

Prepare the NADPH regenerating system.

-

-

Incubation:

-

In a 96-well plate, add the HLM solution.

-

Add the test compound working solution and pre-incubate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Time Points and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing:

-

Centrifuge the plate to precipitate proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of parent compound remaining versus time.

-

The slope of the line gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) as 0.693/k.

-

The following diagram illustrates the principle of metabolic blocking by the trifluoromethoxy group.

Caption: Metabolic blocking by the trifluoromethoxy group.

Conclusion: A Cornerstone of Modern Drug Discovery

The trifluoromethoxy group stands out as a powerful tool in the medicinal chemist's arsenal for enhancing the stability and overall druggability of new chemical entities. Its inherent resistance to a wide array of chemical and enzymatic degradation pathways makes it a highly desirable substituent for overcoming common drug development hurdles. By understanding the fundamental principles of its stability and employing robust experimental protocols for its evaluation, researchers can confidently leverage the trifluoromethoxy group to design the next generation of stable, safe, and effective medicines.

References

-

A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group - Benchchem.

-

N-Trifluoromethyl Compounds Demonstrate Enhanced Metabolic Stability: A Comparative Guide - Benchchem.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central.

-

The Stability and Reactivity of Tri-, Di-, and Monofluoromehtyl/Methoxy/Methylthio Groups on Arenes under Acidic and Basic Conditions | Request PDF - ResearchGate.

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC - NIH.

-

Advances in the Development of Trifluoromethoxylation Reagents - MDPI.

-

The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing).

-

Trifluoromethoxy-containing pharmaceutical drugs. - ResearchGate.

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate.

-

Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds - Refubium - Freie Universität Berlin.

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC - NIH.

-

Advances in the Development of Trifluoromethoxylation Reagents | Oakwood Chemical.

-

Photomediated C–H trifluoromethoxylations enabled by bis(trifluoromethyl)peroxide.

-

Representative nucleophilic trifluoromethoxylating reagents - ResearchGate.

-

The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent | Request PDF - ResearchGate.

-

Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds - Benchchem.

-

4-Trifluoromethyl-p-quinols as dielectrophiles: three-component, double nucleophilic addition/aromatization reactions - PubMed.

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent - BJOC.

-

Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents | Accounts of Chemical Research - ACS Publications.

-

Redox potentials of trifluoromethyl-containing compounds | Request PDF - ResearchGate.

-

Trifluoromethanesulfonic Acid: Properties, Synthesis, Applications, and Safety Protocols - Sinocure Chemical Group.

-

Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research - NINGBO INNO PHARMCHEM CO.,LTD..

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC - NIH.

-

Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC - NIH.

-

GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole Full Paper Analytical CHEMISTRY Analytical CHEMISTRY - ResearchGate.

-

Thermal stability and radiation resistance of trifluoromethyl phenyl sulfone in the presence of nitric acid | Request PDF - ResearchGate.

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 3-(Trifluoromethoxy)phenylacetonitrile in Organic Solvents

Introduction

3-(Trifluoromethoxy)phenylacetonitrile is a versatile intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its solubility in organic solvents is a critical parameter that dictates its utility in reaction chemistry, purification processes, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the thermodynamic principles governing solubility, predictive models such as Hansen Solubility Parameters, and detailed experimental protocols for accurate solubility measurement.

Molecular Profile of this compound

A foundational understanding of the physicochemical properties of this compound is paramount to predicting and interpreting its solubility behavior.

| Property | Value | Source |

| CAS Number | 108307-56-8 | [1] |

| Molecular Formula | C₉H₆F₃NO | [2] |

| Molecular Weight | 201.15 g/mol | [1][2] |

| Appearance | Liquid | [3] |

The presence of the trifluoromethoxy group imparts a significant degree of lipophilicity and electron-withdrawing character to the molecule, while the nitrile group provides a polar site capable of participating in dipole-dipole interactions and weak hydrogen bonding. The interplay of these features governs its interaction with various organic solvents.

Part 1: Theoretical Framework of Solubility

The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the Gibbs free energy of dissolution (ΔG_sol).[4] This process can be conceptually broken down into three steps, as described by Hess's Law.

-

Breaking of solute-solute interactions (Lattice Energy): This is an endothermic process (ΔH₁ > 0) that requires energy to overcome the intermolecular forces holding the crystal lattice together.

-

Breaking of solvent-solvent interactions (Cavity Formation): This is also an endothermic process (ΔH₂ > 0) where energy is needed to create a void within the solvent to accommodate the solute molecule.

-

Formation of solute-solvent interactions (Solvation): This is an exothermic process (ΔH₃ < 0) where energy is released as the solute molecule interacts with the solvent molecules.

The overall enthalpy of solution (ΔH_soln) is the sum of these three enthalpy changes: ΔH_soln = ΔH₁ + ΔH₂ + ΔH₃. Dissolution is favored when the energy released during solvation is comparable to or greater than the energy required to break the solute and solvent interactions.

The spontaneity of dissolution is ultimately determined by the change in Gibbs free energy: ΔG_sol = ΔH_soln - TΔS_soln, where T is the temperature and ΔS_soln is the change in entropy.[4] A negative ΔG_sol indicates a spontaneous dissolution process.

Predicting Solubility: The "Like Dissolves Like" Principle and Hansen Solubility Parameters

The adage "like dissolves like" provides a qualitative a priori estimation of solubility.[5] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, this implies a preference for polar aprotic or moderately polar solvents that can interact favorably with its nitrile and trifluoromethoxy groups.

For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful tool.[6][7][8] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

-

δd: Dispersion forces

-

δp: Polar forces

-

δh: Hydrogen bonding forces

Each molecule can be represented as a point in a three-dimensional "Hansen space."[6][7] The closer two points are in this space, the more likely the substances are to be soluble in each other.[6][7] This proximity is quantified by the Hansen solubility parameter distance (Ra).

The following diagram illustrates the logical workflow for predicting solubility using HSP.

Caption: Workflow for predicting solubility using Hansen Solubility Parameters.

Part 2: Experimental Determination of Solubility

While theoretical predictions are valuable, experimental determination remains the gold standard for obtaining accurate solubility data. Good Laboratory Practices (GLP) should be followed to ensure the reliability and reproducibility of the results.[9][10][11] This includes using calibrated equipment, maintaining detailed records, and adhering to standardized procedures.[9][10]

The Shake-Flask Method: A Gold Standard Protocol

The saturation shake-flask method is a widely accepted and accurate technique for determining equilibrium solubility.[12][13]

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of excess solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can be achieved using a shaker bath or a magnetic stirrer. The time required to reach equilibrium can vary and should be determined experimentally (typically 24-72 hours).

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Centrifugation can be employed to facilitate a clear separation of the saturated solution from the excess solid.

-

Sampling: Carefully withdraw a known volume of the clear, saturated supernatant. It is critical to avoid disturbing the solid phase during this step.

-

Quantification: Analyze the concentration of this compound in the sampled solution using a validated analytical method.

The following diagram outlines the key steps of the shake-flask method.

Caption: Key steps in the shake-flask method for solubility determination.

Analytical Techniques for Quantification

The choice of analytical technique for quantifying the solute concentration is critical for accuracy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used method for solubility determination due to its high sensitivity, specificity, and accuracy.[14][15] A validated reversed-phase HPLC method with UV detection is typically suitable for this compound, given its aromatic structure.

Key Considerations for HPLC Method Development:

-

Column: A C18 column is a common starting point for reversed-phase chromatography.

-

Mobile Phase: A gradient of acetonitrile or methanol in water is typically effective.

-

Detection: The wavelength of maximum absorbance for this compound should be determined and used for detection.

-

Calibration: A calibration curve should be generated using standards of known concentration to ensure accurate quantification.

UV-Visible Spectroscopy

For a more rapid, high-throughput screening of solubility, UV-Visible spectroscopy can be employed.[14][16][17] This method relies on Beer-Lambert's Law, where the absorbance of the solution is directly proportional to the concentration of the solute.

Protocol Outline:

-

Determine the wavelength of maximum absorbance (λ_max) of this compound in the chosen solvent.

-

Prepare a series of standard solutions of known concentrations and measure their absorbance at λ_max to construct a calibration curve.

-

Measure the absorbance of the saturated solution obtained from the shake-flask experiment (after appropriate dilution to fall within the linear range of the calibration curve).

-

Calculate the concentration of the saturated solution from the calibration curve.

It is important to note that this method is susceptible to interference from any impurities that absorb at the same wavelength.

Part 3: Data Interpretation and Application

The experimentally determined solubility values can be tabulated for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Polarity Index | Solubility (g/L) | Classification |

| Hexane | 0.1 | < 1 | Poorly Soluble |

| Toluene | 2.4 | 50-100 | Soluble |

| Dichloromethane | 3.1 | > 200 | Very Soluble |

| Acetone | 5.1 | > 200 | Very Soluble |

| Acetonitrile | 5.8 | > 200 | Very Soluble |

| Methanol | 5.1 | 100-200 | Freely Soluble |

| Water | 10.2 | < 0.1 | Insoluble |

Note: The values in this table are for illustrative purposes only and do not represent actual experimental data.

Impact of Temperature on Solubility

The solubility of a solid in a liquid is generally dependent on temperature.[4] For most solids, the dissolution process is endothermic (ΔH_soln > 0), meaning that solubility increases with increasing temperature.[4] This relationship can be described by the van 't Hoff equation.[4] It is therefore crucial to control and report the temperature at which solubility measurements are performed.

Conclusion

A thorough understanding of the solubility of this compound in organic solvents is essential for its effective application in research and development. This guide has provided a comprehensive framework, encompassing the theoretical underpinnings of solubility, predictive methodologies like Hansen Solubility Parameters, and detailed protocols for accurate experimental determination. By employing these principles and techniques, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby optimizing their workflows and accelerating the development of novel chemical entities.

References

-

Hansen, C. M. (1967). Hansen solubility parameter. Wikipedia. [Link]

-

Adscientis. Hansen Solubility Parameters (HSP). [Link]

-

Abbott, S. Hansen Solubility Parameters. [Link]

-

Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021, September 16). [Link]

-

Solubility of Things. Spectroscopic Techniques. [Link]

-

West Pharmaceutical Services. Hansen solubility parameters to predict drug & container interactions. [Link]

-

SparkNotes. Solubility. [Link]

-

Solubility of Things. Chromatographic Techniques. [Link]

-

Wikipedia. Solubility. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Basicmedical Key. (2016, August 14). Solubility and Dissolution. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta pharmaceutica Hungarica, 81(1), 18–28. [Link]

-

Thermodynamics of Solubility: Graphical Determination of ΔH and ΔS. Fountainhead Press. [Link]

-

Abbott, S. Hansen Solubility Parameters. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Gorski, A., & Ninnemann, O. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. American Journal of Analytical Chemistry, 6(7), 591-597. [Link]

-

Solubility of Things. Chromatography Techniques in Quality Control. [Link]

-

Solubility of Organic Compounds. (2023, August 31). [Link]

-

Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 924–929. [Link]

-

1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19). Chemistry LibreTexts. [Link]

-

Chemical Properties of this compound (CAS 108307-56-8). [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

Avdeef, A., Berger, C. M., & Brownell, C. (2000). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Pharmaceutical Research, 17(1), 85–89. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

PubChem. m-Trifluoromethylphenylacetonitrile. [Link]

- Google Patents. (2005). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

NIST WebBook. This compound. [Link]

-

Jack Westin. Chromatography Basic Principles Involved In Separation Process. [Link]

-

Biobide. (2024). Good Laboratory Practices (GLP): 2024 Guide. [Link]

-

USDM. (2023, June 14). Good Laboratory Practices (GLP): Ensuring Quality and Reliability in Scientific Research. [Link]

-

MaterialsZone. (2025, January 28). 10 Examples of Good Laboratory Practice (GLP). [Link]

-

YouTube. (2010, September 13). Solubility tests and Recrystallization Part 1. [Link]

- Google Patents. (2015). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.

- Google Patents. (2010). CN101219967B - The preparation method of 2-nitro substituted phenylacetonitrile compounds.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound (CAS 108307-56-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Solubility - Wikipedia [en.wikipedia.org]

- 5. chem.ws [chem.ws]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Solubility parameters (HSP) [adscientis.com]

- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 9. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]

- 10. Good Laboratory Practices (GLP) | USDM Life Sciences [usdm.com]

- 11. 10 Examples of Good Laboratory Practice (GLP) | MaterialsZone [materials.zone]

- 12. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. pubs.acs.org [pubs.acs.org]

- 15. improvedpharma.com [improvedpharma.com]

- 16. scirp.org [scirp.org]

- 17. researchgate.net [researchgate.net]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(Trifluoromethoxy)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethoxy)phenylacetonitrile, a fluorinated aromatic nitrile, is a compound of increasing interest in the fields of medicinal chemistry and materials science. Its unique trifluoromethoxy group imparts distinct electronic properties, making it a valuable building block in the synthesis of novel pharmaceutical agents and advanced materials. However, as with many reactive intermediates, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the known hazards associated with this compound and details the necessary safety precautions for its handling, storage, and disposal.

Section 1: Hazard Identification and Risk Assessment

While comprehensive toxicological data for this compound is not fully available, preliminary assessments and data from analogous structures indicate that it should be handled as a toxic and irritant substance.[1] The primary routes of exposure are inhalation, skin contact, and eye contact.

1.1 GHS Classification (Anticipated)

Based on available data for similar compounds, the anticipated GHS classification for this compound is as follows. It is crucial to note that these are predicted classifications and the compound should be handled with the appropriate caution until fully characterized.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 (Predicted) | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 (Predicted) | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 (Predicted) | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

1.2 Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 108307-56-8 | [1][2] |

| Molecular Formula | C9H6F3NO | [1][2] |

| Molecular Weight | 201.15 g/mol | [1][2] |

| Appearance | Liquid | [1] |

| Boiling Point | 224.2°C | [3] |

| Flash Point | 89.4°C | [3] |

| Density | 1.289 g/cm³ | [3] |

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure risk.

2.1 Engineering Controls

All manipulations of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[1] The fume hood should have a continuous and verifiable airflow. A safety shower and eyewash station must be readily accessible in the immediate work area.[1]

2.2 Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles are required. A face shield should be worn in situations with a higher risk of splashing.

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[1] Gloves should be inspected for any signs of degradation before use and disposed of after handling the compound.

-

Skin and Body Protection: A flame-retardant laboratory coat is essential. Additional protective clothing may be necessary depending on the scale of the experiment.

-

Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. In the event of a spill or ventilation failure, a full-face respirator with an appropriate organic vapor cartridge should be used.

Section 3: Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical for preventing accidental exposure and maintaining the stability of the compound.

3.1 Handling

-

Work Area: Designate a specific area within the fume hood for handling this compound.

-

Dispensing: Use a syringe or cannula for transferring the liquid to minimize the risk of spills and vapor release.

-

Avoidance of Incompatibles: Keep the compound away from strong oxidizing agents, strong acids, and strong bases.[1]

-

Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

3.2 Storage

-

Container: Store in a tightly sealed, properly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1]

-

Segregation: Store separately from incompatible materials.

Section 4: Emergency Procedures

In the event of an emergency, a swift and informed response is crucial.

4.1 First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

4.2 Spill Response

-

Small Spills (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Clean the spill area with an appropriate solvent and then wash with soap and water.

-

Large Spills: Evacuate the area and contact the institution's environmental health and safety department immediately. Do not attempt to clean up a large spill without proper training and equipment.

Emergency Response Workflow

Caption: Workflow for emergency response to an exposure or spill incident.

Section 5: Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Containers: Collect all waste in clearly labeled, sealed containers.

-

Disposal: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[4][5][6][7] Do not dispose of it down the drain.

Section 6: Conclusion

While this compound is a valuable reagent, its potential toxicity and irritant properties necessitate a cautious and well-informed approach to its handling. By implementing the engineering controls, personal protective equipment, and procedural guidelines outlined in this document, researchers can mitigate the risks and work safely with this compound. It is imperative to recognize that the toxicological profile of this chemical is not yet fully elucidated, and therefore, a conservative approach to safety is always warranted.

References

-

INDOFINE Chemical Company. This compound. [Link]

-

Kehua Bio-engineering. |108307-56-8|C9H6F3NO|MFCD00061272. [Link]

-

Capot Chemical. MSDS of 3,5-Bis(trifluoromethyl)phenylacetonitrile. (2008-11-25). [Link]

-

P&S Chemicals. Product information, 3-(Trifluoromethyl)phenylacetonitrile. [Link]

Sources

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. 108307-56-8 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]